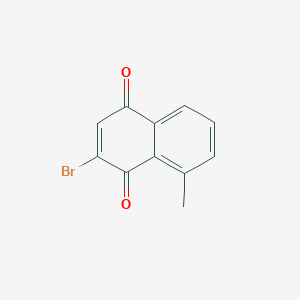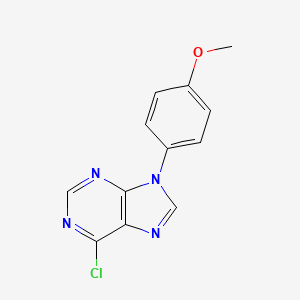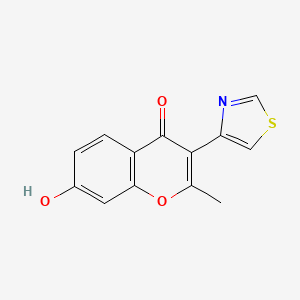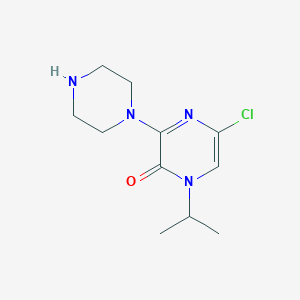![molecular formula C12H15ClN2O2 B11860219 8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 828265-97-0](/img/structure/B11860219.png)
8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a chloropyridinyl group and a spiro linkage involving a dioxane and azaspirodecane moiety makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 3-chloropyridine with a suitable spiro precursor. One common method involves the use of a spiro intermediate, which is reacted with 3-chloropyridine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium persulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine oxide, while substitution reactions can lead to various substituted derivatives.
科学研究应用
8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloropyridinyl group can interact with various enzymes and receptors, modulating their activity. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a promising RIPK1 inhibitor.
Uniqueness
8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of a chloropyridinyl group and a spiro linkage involving dioxane and azaspirodecane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
828265-97-0 |
|---|---|
分子式 |
C12H15ClN2O2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
8-(3-chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-2-1-5-14-11(10)15-6-3-12(4-7-15)16-8-9-17-12/h1-2,5H,3-4,6-9H2 |
InChI 键 |
ZUQONCDGBZESSF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12OCCO2)C3=C(C=CC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)





![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)
![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)



![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)
